molecular formula C15H14OS B12886313 2,3-Dihydro-1-benzofuran-3-ylmethyl phenyl sulfide CAS No. 103304-48-9

2,3-Dihydro-1-benzofuran-3-ylmethyl phenyl sulfide

Cat. No.: B12886313
CAS No.: 103304-48-9
M. Wt: 242.3 g/mol
InChI Key: YAQVPVJQFPPUJJ-UHFFFAOYSA-N
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Description

3-((phenylthio)methyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The phenylthio group attached to the benzofuran ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((phenylthio)methyl)-2,3-dihydrobenzofuran typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as ortho-hydroxyaryl ketones.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the benzofuran ring.

Industrial Production Methods

Industrial production methods for 3-((phenylthio)methyl)-2,3-dihydrobenzofuran may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation process.

    High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-((phenylthio)methyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofurans.

    Substitution: Electroph

Properties

CAS No.

103304-48-9

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

3-(phenylsulfanylmethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C15H14OS/c1-2-6-13(7-3-1)17-11-12-10-16-15-9-5-4-8-14(12)15/h1-9,12H,10-11H2

InChI Key

YAQVPVJQFPPUJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)CSC3=CC=CC=C3

Origin of Product

United States

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